molecular formula C20H32O4 B1235461 hepoxilin B3

hepoxilin B3

Cat. No.: B1235461
M. Wt: 336.5 g/mol
InChI Key: DWNBPRRXEVJMPO-YZTVQBIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepoxilin b3, also known as epheta, belongs to the class of organic compounds known as hepoxilins. These are eicosanoids containing an oxirane group attached to the fatty acyl chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human epidermis tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), mitochondria and cytoplasm.

Scientific Research Applications

Role in Inflammatory and Immune Responses

Hepoxilins, including Hepoxilin B3, are involved in various physiological processes, particularly in inflammation and immune responses. Studies have shown that hepoxilins play a role in modulating mucosal inflammation in response to bacterial infections. For example, hepoxilins are released during airway infection with Chlamydia, leading to increased production of certain cytokines and airway neutrophilia, which contribute to airway inflammation (Patel & Webley, 2018). Additionally, hepoxilins are involved in regulating the movement of neutrophils across epithelial barriers, which is crucial in the body's response to mucosal inflammatory diseases (Pazos et al., 2015).

This compound in Skin Barrier Function

Research has identified a role for this compound in skin barrier function. It has been implicated in the pathways leading to the formation of the water-impermeable barrier of the outer epidermis. Mutations in enzymes responsible for hepoxilin synthesis are linked to a rare form of congenital ichthyosis, suggesting this compound's significance in normal skin function (Brash et al., 2007).

This compound in Neuronal Regeneration

This compound has been shown to enhance nerve growth factor-dependent neurite regeneration post-axotomy in rat neurons. This suggests a role for this compound in promoting neuronal regeneration, indicating potential applications in neurology and regenerative medicine (Amer et al., 2003).

Biochemical Properties and Synthesis

Extensive research has been conducted on the biochemical properties and synthetic pathways of hepoxilins. Hepoxilins are derived from arachidonic acid through the 12-lipoxygenase pathway. Understanding the biochemistry of hepoxilins is vital for exploring their therapeutic potential in various diseases (Nigam et al., 2007).

Therapeutic Potential in Various Diseases

This compound and its analogues have been studied for their potential therapeutic applications in various diseases. They have been investigated in the context of inflammation, cancer, thrombosis, and diabetes. The development of stable hepoxilin analogues (PBTs) has facilitated this research, demonstrating the diverse potential of this compound in disease treatment and management (Pace-Asciak et al., 2009).

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z)-10-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17?,18-,20+/m0/s1

InChI Key

DWNBPRRXEVJMPO-YZTVQBIISA-N

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@H](O1)C(/C=C\C/C=C\CCCC(=O)O)O

SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O

physical_description

Solid

Synonyms

10-hydroxy-11,12-epoxyeicosa-5,8,14-trienoic acid
EPHETA
erythro-hepoxilin B3
hepoxilin B
hepoxilin B3
threo-hepoxilin B3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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